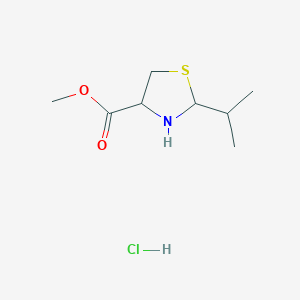

Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride

Description

Nomenclature and Basic Properties

Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride is a synthetic organic compound with the systematic IUPAC name methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate;hydrochloride . This designation reflects its structural components: a thiazolidine ring substituted with an isopropyl group at position 2, a methyl ester at position 4, and a hydrochloride counterion. The compound has a molecular weight of 225.74 g/mol , determined by summing the atomic masses of its constituent elements, including sulfur and chlorine.

Molecular Formula and Isotopic Composition

The molecular formula of this compound is C₈H₁₆ClNO₂S . This composition includes:

- Carbon (C): Primarily ^12C (^12C, 98.9% natural abundance) and ^13C (^13C, 1.1% natural abundance).

- Hydrogen (H): Composed of protium (^1H, ~99.984% abundance) and deuterium (^2H, ~0.016% abundance).

- Nitrogen (N): ^14N (^14N, 99.632% abundance) and ^15N (^15N, 0.368% abundance).

- Sulfur (S): ^32S (^32S, 95.02% abundance), ^33S (^33S, 0.75% abundance), ^34S (^34S, 4.21% abundance), and ^36S (^36S, 0.02% abundance).

- Chlorine (Cl): ^35Cl (^35Cl, 75.8% abundance) and ^37Cl (^37Cl, 24.2% abundance).

Table 1: Isotopic Composition of Key Elements

| Element | Isotope | Natural Abundance | Mass (Da) |

|---|---|---|---|

| Carbon | ^12C | 98.9% | 12.01 |

| ^13C | 1.1% | 13.01 | |

| Hydrogen | ^1H | ~99.984% | 1.008 |

| ^2H | ~0.016% | 2.016 | |

| Nitrogen | ^14N | 99.632% | 14.01 |

| ^15N | 0.368% | 15.00 | |

| Sulfur | ^32S | 95.02% | 31.97 |

| ^33S | 0.75% | 32.97 | |

| ^34S | 4.21% | 33.97 | |

| Chlorine | ^35Cl | 75.8% | 34.97 |

| ^37Cl | 24.2% | 36.97 |

Synonyms and CAS Registry Numbers

This compound is also referred to by the following synonyms:

- 1922843-05-7 (CAS number)

- Methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate;hydrochloride

- 848555-13-5 (alternative CAS number for the parent ester)

The compound’s CAS registry number (1922843-05-7 ) is critical for unambiguous identification in chemical databases and regulatory contexts.

Parent and Component Compounds

The parent compound of this compound is 2-isopropyl-thiazolidine-4-carboxylic acid methyl ester (CAS 848555-13-5, CID 14943670). This ester lacks the hydrochloride counterion, with a molecular formula of C₈H₁₅NO₂S and a molecular weight of 189.28 g/mol . The hydrochloride salt is formed by protonation of the parent ester’s carboxylate group, introducing a chloride ion (Cl⁻) to balance the charge.

Table 2: Parent and Component Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Parent ester | C₈H₁₅NO₂S | 189.28 | 848555-13-5 |

| Hydrochloride component | HCl | 36.46 | N/A (ionic) |

3D Conformational Analysis

The 3D structure of this compound reveals a thiazolidine ring as the core scaffold. Key features include:

- Isopropyl substituent: A bulky branched alkyl group attached to the nitrogen atom at position 2, influencing steric and electronic properties.

- Methyl ester group: Located at position 4, contributing to the molecule’s polarity and potential reactivity.

- Hydrochloride ion: The Cl⁻ counterion interacts with the protonated nitrogen, stabilizing the structure through ionic bonding.

PubChem3D data indicate that the compound adopts multiple low-energy conformers due to rotational flexibility around the C–N and C–S bonds. The anti conformation (where substituents on adjacent atoms are opposite) is often thermodynamically favorable, but steric clashes between the isopropyl group and the ester may favor gauche arrangements in certain environments. The 3D conformer model includes up to 500 poses, with the first ten representing maximal structural diversity.

Figure 1: Interactive 3D Structure

(Note: Actual visualization requires access to PubChem3D tools.)

Properties

IUPAC Name |

methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c1-5(2)7-9-6(4-12-7)8(10)11-3;/h5-7,9H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDJPFDRHGXFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CS1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride (MITC) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MITC is a thiazolidine derivative characterized by the presence of a thiazolidine ring, which is known for its biological significance. The compound's structure can be represented as follows:

- Chemical Formula : C₇H₁₃ClN₁O₂S

- Molecular Weight : 195.70 g/mol

Antioxidant Properties

Research indicates that thiazolidine derivatives, including MITC, exhibit antioxidant activities. Thiazolidine-4-carboxylic acid (TC), a related compound, has been shown to function as a physiologic sulfhydryl antioxidant, reducing oxidative stress in cells and potentially reversing tumor cell transformation .

Anticancer Effects

MITC may possess anticancer properties similar to those observed in other thiazolidine derivatives. Studies have suggested that compounds like TC can induce apoptosis in cancer cells and inhibit tumor growth . The modulation of pathways associated with c-Myc, a transcription factor involved in cell proliferation and survival, has been proposed as a mechanism for these effects .

Neuroprotective Effects

There is emerging evidence that thiazolidine derivatives can have neuroprotective effects. For instance, some studies suggest that these compounds may protect against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .

The biological activity of MITC can be attributed to several mechanisms:

- Antioxidant Activity : By scavenging reactive oxygen species (ROS), MITC may help mitigate oxidative damage in cells.

- Apoptosis Induction : Similar to TC, MITC may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as those involving c-Myc, thereby affecting cell growth and differentiation.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various thiazolidine derivatives, including MITC. Results indicated a significant reduction in oxidative markers in treated cells compared to controls, supporting the potential use of MITC as an antioxidant agent .

Clinical Trials on Anticancer Activity

In a clinical trial assessing the effects of TC in combination with folic acid on cancer patients, significant improvements were observed in tumor markers among participants receiving the treatment compared to those who did not. This suggests that compounds related to MITC might offer therapeutic benefits in oncology .

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis. For instance, it has been successfully employed in the synthesis of thiazolidine derivatives and other related compounds through methods such as oxidation and condensation reactions .

Table 1: Synthesis Conditions for this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Oxidation | Manganese(IV) oxide in acetonitrile at 50°C | 80.8 |

| Condensation | Reaction with various aldehydes | Variable |

Research indicates that derivatives of thiazolidines, including this compound, exhibit significant biological activities. These compounds have been studied for their potential as insulin sensitizers and their role in managing type II diabetes mellitus. Thiazolidinediones, a class of drugs that includes thiazolidine derivatives, activate peroxisome proliferator-activated receptors (PPARs), leading to improved glucose metabolism and reduced insulin resistance .

Case Study: Antidiabetic Activity

In a study examining the effects of thiazolidinediones on glucose homeostasis, it was found that these compounds significantly increased adiponectin levels while decreasing resistin and tumor necrosis factor-alpha (TNF-α) production. This suggests a multifaceted mechanism through which this compound could exert beneficial effects on metabolic health .

Pharmaceutical Applications

The compound has been explored for its potential use in developing prodrugs—compounds that become pharmacologically active after undergoing metabolic conversion. The ProTide approach, which involves modifying nucleoside analogues to enhance their bioavailability and therapeutic efficacy, has shown promise when applied to thiazolidine derivatives .

Table 2: Applications in Prodrug Development

| Prodrug Type | Target Disease | Efficacy |

|---|---|---|

| Nucleoside analogues | Antiviral therapies | High |

| Thiazolidinediones | Type II diabetes | Moderate to High |

Antioxidant Properties

Recent studies have also highlighted the antioxidant properties of thiazolidine derivatives. The ability to scavenge free radicals positions this compound as a candidate for further research into its potential protective effects against oxidative stress-related diseases .

Comparison with Similar Compounds

Research Findings and Implications

- However, aromatic analogs (e.g., thiophene in Imp. E(EP)) demonstrate superior thermal and oxidative stability, critical for long-term storage .

Salt Form Impact :

Synthetic Challenges :

- Thiazolidine synthesis often requires cyclization under controlled conditions, whereas aromatic analogs like thiophene derivatives can be synthesized via straightforward substitution reactions .

Preparation Methods

Starting Materials and Initial Condensation

- Chiral Amino Acid Precursor : L-cysteine or D-cysteine is used as the source of the thiazolidine ring and stereochemistry.

- Aldehyde Component : Isopropyl aldehyde or an appropriate isopropyl-substituted aldehyde is condensed with the amino acid to form the thiazolidine ring.

The condensation is typically carried out in an organic solvent such as methanol or dimethylformamide under controlled temperature conditions (room temperature to 50°C) for several hours to form the thiazolidine intermediate.

Esterification to Methyl Ester

- The carboxylic acid group of the thiazolidine intermediate is esterified using methanol in the presence of acid catalysts (e.g., hydrochloric acid or sulfuric acid) or via methylating agents.

- Reaction conditions involve refluxing in methanol for several hours to ensure complete conversion to the methyl ester.

Formation of Hydrochloride Salt

- The methyl ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by adding a solution of hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or methanol).

- The reaction is typically performed at low temperatures (0–5°C) to precipitate the hydrochloride salt as a crystalline solid.

Representative Example from Patent Literature

A detailed procedure extracted from a patent (WO2008117982A1) illustrates the preparation of (R)-2-isopropylthiazolidine-4-carboxylic acid methyl ester, which is closely related to the target compound:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | L-cysteine (0.042 g, 0.34 mmol), isopropyl aldehyde | Condensation in dimethylformamide at 90–100°C for 15 hours | 61% |

| 2 | Methanol, acid catalyst | Esterification under reflux | Not specified |

| 3 | Hydrogen chloride gas or HCl solution | Formation of hydrochloride salt at 0–5°C | Not specified |

This method emphasizes the importance of controlled temperature and reaction time to achieve high stereoselectivity and yield.

Reaction Conditions and Optimization

- Solvent Choice : Dimethylformamide (DMF) is frequently used for condensation due to its polarity and ability to dissolve both amino acids and aldehydes.

- Temperature Control : Elevated temperatures (90–100°C) favor ring closure, while low temperatures (0–5°C) are essential for salt precipitation.

- Reaction Time : Extended reaction times (10–15 hours) ensure completion of the condensation and esterification steps.

- Use of Base : Potassium carbonate or triethylamine may be used to neutralize acids formed during the reaction and to promote esterification.

Analytical Data and Purity Considerations

- The hydrochloride salt typically crystallizes as a white solid with melting points reported around 197–201°C, indicating high purity.

- Purification is achieved by recrystallization from solvents like methanol or ethyl acetate.

- Yields vary but are generally in the range of 50–70% for the key condensation and esterification steps.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| Condensation of L-cysteine with isopropyl aldehyde | L-cysteine, isopropyl aldehyde, DMF | 90–100°C, 15 h | Thiazolidine intermediate | ~61 |

| Esterification to methyl ester | Methanol, acid catalyst | Reflux, several hours | Methyl ester | Not specified |

| Hydrochloride salt formation | HCl gas or HCl solution | 0–5°C, precipitation | Methyl 2-isopropylthiazolidine-4-carboxylate hydrochloride | Not specified |

Research Findings and Notes

- The stereochemistry of the thiazolidine ring is preserved by starting from enantiomerically pure cysteine derivatives.

- The use of dimethylformamide as a solvent facilitates the condensation reaction by stabilizing intermediates.

- The hydrochloride salt form improves compound stability and crystallinity, facilitating handling and storage.

- No significant alternative synthetic routes with better yields or simpler conditions have been reported in major patents or peer-reviewed literature, underscoring the robustness of this method.

Q & A

Q. Basic

- HPLC analysis : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 50:50 over 20 min). Detect isomeric impurities (e.g., 3-isopropyl analogs) at 254 nm .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]⁺ at m/z ~248.1).

How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, IR)?

Q. Advanced

- NMR validation : Compare experimental -NMR (DMSO-d6) shifts with DFT-calculated values (B3LYP/6-31G*). For example, the thiazolidine ring protons typically resonate at δ 3.2–4.1 ppm. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .

- IR frequency matching : Use scaled harmonic frequencies (e.g., carbonyl stretches ~1740 cm⁻¹) to validate computational models.

What strategies are recommended for evaluating the compound’s stability under different storage conditions?

Q. Advanced

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via:

- Light sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy (200–400 nm) detects photooxidation products.

How can the compound’s pharmacological activity be assessed in nitric oxide (NO) modulation studies?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.